molecular formula C7H3BrF3N3 B083813 6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine CAS No. 13577-72-5

6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine

Cat. No. B083813
CAS RN: 13577-72-5
M. Wt: 266.02 g/mol
InChI Key: QOYUQFRNTGHVHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09000187B2

Procedure details

A solution of 5-bromopyridine-2,3-diamine (100 mg, 0.53 mmol) in trifluoroacetic acid (20 mL) and hydrochloric acid (4 mL) was stirred overnight at 80° C. in an oil bath. The resulting mixture was concentrated under vacuum and dissolved in water (100 ml), adjusted to pH 8 with sodium carbonate and extracted with ethyl acetate (3×80 ml). The combined organic layers were dried over anhydrous magnesium sulfate and concentrated under vacuum to produce 6-bromo-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine as a brown solid (200 mg, crude). To a solution of (4-chlorophenyl)boronic acid (117 mg, 0.75 mmol) in water (5 mL) and dioxane (15 mL) was added 6-bromo-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine (100 mg, crude), Pd(PPh3)4 (43.4 mg, 0.04 mmol) and sodium carbonate (119.5 mg, 1.13 mmol). The resulting solution was stirred overnight at 100° C. with an inert atmosphere of nitrogen and then concentrated under vacuum. The residue was dissolved in water (50 mL), extracted with ethyl acetate (4×50 mL), the organic layers combined and dried over anhydrous sodium sulfate and concentrated under vacuum. The crude product (60 mg) was purified by Prep-HPLC to produce 6-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine. TFA salt as a white solid (30 mg).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH2:9])[C:5]([NH2:8])=[N:6][CH:7]=1.[F:10][C:11]([F:16])([F:15])[C:12](O)=O>Cl>[Br:1][C:2]1[CH:3]=[C:4]2[NH:9][C:12]([C:11]([F:16])([F:15])[F:10])=[N:8][C:5]2=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
BrC=1C=C(C(=NC1)N)N
Name
Quantity
20 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
4 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water (100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×80 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)N=C(N2)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.